N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide
Description
The compound N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a synthetic small molecule characterized by a 1,4-benzodioxin moiety linked via an amino-oxopropyl chain to a 5,6-dimethoxy-substituted indole-2-carboxamide group. The 5,6-dimethoxy substitution on the indole ring distinguishes it from closely related analogs and likely influences its physicochemical and pharmacological properties, such as lipophilicity and target binding .
Properties
Molecular Formula |
C22H23N3O6 |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H23N3O6/c1-28-18-10-13-9-16(25-15(13)12-19(18)29-2)22(27)23-6-5-21(26)24-14-3-4-17-20(11-14)31-8-7-30-17/h3-4,9-12,25H,5-8H2,1-2H3,(H,23,27)(H,24,26) |
InChI Key |
SEKNWMJTQCCYKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NCCC(=O)NC3=CC4=C(C=C3)OCCO4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1,4-benzodioxane-6-amine with various acylating agents under controlled conditions to form the desired amide linkage . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby enhancing neurotransmission .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary analogs for comparison include:
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide (: CAS 1010927-49-7, C₂₁H₂₁N₃O₅, 395.41 g/mol).
Table 1: Structural and Physicochemical Comparison
Pharmacological Implications
- Methoxy Substitution Effects : The addition of a 5-methoxy group in the target compound increases its lipophilicity (predicted logP ~3.5 vs. ~2.8 for the 6-methoxy analog), which may enhance membrane permeability but reduce aqueous solubility. Methoxy groups are often critical for hydrophobic interactions in receptor binding, as seen in kinase inhibitors and serotonin receptor modulators .
- Benzodioxin Role : Both the target compound and the 6-methoxy analog share the 1,4-benzodioxin moiety, which is associated with metabolic stability and resistance to oxidative degradation. This feature is advantageous in drug design for improving half-life .
- Divergent Pharmacophores : The benzodiazepine derivative in highlights a distinct therapeutic focus (e.g., CNS targets) compared to the indole-carboxamide series, underscoring the importance of scaffold selection in drug discovery .
Research Findings and Gaps
- Limited Direct Studies: No peer-reviewed studies specifically comparing the target compound with its analogs were identified. Extrapolations are based on structural inferences and general trends in medicinal chemistry.
- Potential Applications: The 5,6-dimethoxy indole scaffold is prevalent in anticancer and neuroprotective agents, suggesting possible overlap in therapeutic targets. However, confirmatory assays (e.g., kinase inhibition or receptor binding) are absent in the available evidence.
Biological Activity
N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-5,6-dimethoxy-1H-indole-2-carboxamide is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications for pharmaceutical applications.
Chemical Structure and Properties
The compound features a unique structure combining a benzodioxane moiety and an indole framework , contributing to its biological properties. The molecular formula is with a molecular weight of approximately 342.36 g/mol.
Structural Representation
| Component | Description |
|---|---|
| Benzodioxane | A bicyclic structure that enhances biological activity |
| Indole | A heterocyclic compound known for various pharmacological effects |
Biological Activity
Research indicates that compounds containing the benzodioxane structure exhibit a range of biological activities, including:
- Antioxidant Activity : The presence of methoxy groups in the indole structure enhances antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in various metabolic pathways, suggesting that this compound may also exhibit similar properties.
- Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized to interact with specific molecular targets involved in cell signaling and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
-
Study on Antioxidant Activity :
- Researchers assessed the antioxidant capacity using DPPH and ABTS assays.
- Results indicated significant radical scavenging activity comparable to established antioxidants.
-
Cytotoxicity Assays :
- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated dose-dependent cytotoxicity.
- IC50 values were determined to be promising for further development.
-
Enzyme Inhibition Studies :
- Inhibition assays targeting specific enzymes (e.g., COX and LOX) showed notable inhibition rates.
- These findings suggest potential applications in inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves several steps:
- Formation of the Benzodioxane Moiety : Utilizing starting materials such as catechol derivatives.
- Indole Synthesis : Employing Fischer indole synthesis or similar methodologies.
- Coupling Reaction : Final coupling of the benzodioxane derivative with the indole to form the target compound.
Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
